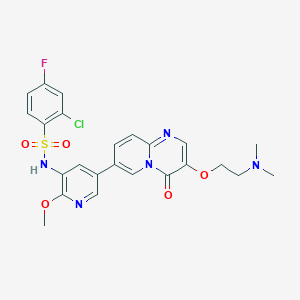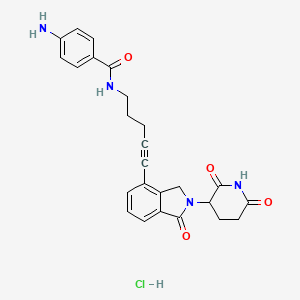
Squarunkin A hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Squarunkin A hydrochloride is a potent and specific inhibitor of the interaction between UNC119 and its cargo. This compound is known for its non-cytotoxic properties and its ability to target the myristoyl-binding pocket of UNC119A and UNC119B without affecting other interactions . It is primarily used in scientific research to study the inhibition of specific protein interactions and cellular signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Squarunkin A hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the cyclobutene ring.
- Introduction of the piperidine and piperazine moieties.
- Final hydrochloride salt formation.
- Use of protecting groups to control reactivity.
- Purification steps such as recrystallization and chromatography.
- Conversion to the hydrochloride salt to enhance stability and solubility .
Analyse Chemischer Reaktionen
Types of Reactions: Squarunkin A hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Introduction of functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) and methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Squarunkin A hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used to study the inhibition of specific protein interactions.
Biology: Investigates cellular signaling pathways and protein functions.
Medicine: Potential therapeutic applications in targeting specific proteins involved in diseases.
Industry: Utilized in the development of new drugs and therapeutic agents.
Wirkmechanismus
Squarunkin A hydrochloride exerts its effects by specifically inhibiting the interaction between UNC119 and its cargo. This inhibition occurs at the myristoyl-binding pocket of UNC119A and UNC119B, preventing the activation of Src kinase in cells. This mechanism is crucial for studying the role of UNC119 in cellular signaling and its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Squarunkin A: The non-hydrochloride form of the compound.
Other UNC119 Inhibitors: Compounds that target the same protein interaction but may have different structures or binding affinities.
Uniqueness: Squarunkin A hydrochloride is unique due to its high specificity and potency in inhibiting the UNC119-cargo interaction without affecting other protein interactions. This specificity makes it a valuable tool in scientific research for studying cellular signaling pathways and developing targeted therapies .
Eigenschaften
Molekularformel |
C25H33ClF3N5O4 |
|---|---|
Molekulargewicht |
560.0 g/mol |
IUPAC-Name |
ethyl 4-[[3,4-dioxo-2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclobuten-1-yl]amino]piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H32F3N5O4.ClH/c1-2-37-24(36)33-9-6-18(7-10-33)30-21-20(22(34)23(21)35)29-8-11-31-12-14-32(15-13-31)19-5-3-4-17(16-19)25(26,27)28;/h3-5,16,18,29-30H,2,6-15H2,1H3;1H |
InChI-Schlüssel |
IYRGQOZJKWZQBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)NC2=C(C(=O)C2=O)NCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![trans-1-cyclopentyl-6-(4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11932561.png)

![(1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide](/img/structure/B11932577.png)
![4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one](/img/structure/B11932586.png)

![2-[[1-(3,5-Dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B11932604.png)
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride](/img/structure/B11932608.png)
![[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B11932613.png)

![N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B11932620.png)
![N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide](/img/structure/B11932621.png)
![1-[2,4-Dichloro-3-(trifluoromethyl)phenyl]triazole](/img/structure/B11932649.png)
